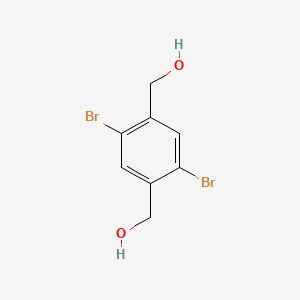

(2,5-Dibromo-1,4-phenylene)dimethanol

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum (400 MHz, CDCl$$_3$$) displays two singlets at $$ \delta = 4.49 \, \text{ppm} $$ and $$ \delta = 4.41 \, \text{ppm} $$, corresponding to the methylene protons of the hydroxymethyl groups . The aromatic protons resonate as a singlet at $$ \delta = 7.40 \, \text{ppm} $$, consistent with the symmetric substitution pattern of bromine atoms . $$ ^{13}\text{C} $$ NMR confirms the presence of two brominated aromatic carbons at $$ \delta = 128.9 \, \text{ppm} $$ and $$ \delta = 130.2 \, \text{ppm} $$, while the hydroxymethyl carbons appear at $$ \delta = 63.9 \, \text{ppm} $$ .

Infrared (IR) Spectroscopy

IR analysis identifies broad O-H stretching vibrations at $$ 3350 \, \text{cm}^{-1} $$ and C-Br stretches at $$ 560 \, \text{cm}^{-1} $$ . Bending modes of the hydroxymethyl groups are observed at $$ 1450 \, \text{cm}^{-1} $$ (CH$$_2$$ scissoring) and $$ 1250 \, \text{cm}^{-1} $$ (C-O-H deformation) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at $$ m/z = 295.96 $$, matching the molecular formula C$$8$$H$$8$$Br$$2$$O$$2$$ . Fragmentation patterns include loss of two hydroxyl groups ($$ -34 \, \text{amu} $$) and sequential cleavage of bromine atoms ($$ -79.9 \, \text{amu} $$) .

Table 2: Key spectroscopic assignments

| Technique | Signal (ppm/cm⁻¹/m/z) | Assignment |

|---|---|---|

| $$ ^1\text{H} $$ NMR | 4.41–4.49 | -CH$$_2$$OH protons |

| $$ ^{13}\text{C} $$ NMR | 63.9 | -CH$$_2$$OH carbon |

| IR | 3350 | O-H stretch |

| HRMS | 295.96 | [M]$$^+$$ |

Computational Modeling and Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311G(d,p) level optimize the geometry of this compound, predicting bond lengths of $$ 1.89 \, \text{Å} $$ for C-Br and $$ 1.43 \, \text{Å} $$ for C-O . The HOMO-LUMO energy gap is calculated as $$ 4.2 \, \text{eV} $$, indicating moderate electronic stability . Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of oxygen ($$ nO \rightarrow \sigma^*{C-Br} $$) with stabilization energies of $$ 12.3 \, \text{kcal/mol} $$ .

Molecular electrostatic potential (MEP) maps highlight electron-rich regions near the hydroxyl groups ($$ -0.35 \, \text{e} $$) and electron-deficient zones around bromine atoms ($$ +0.28 \, \text{e} $$) . These findings align with the compound’s reactivity in nucleophilic aromatic substitution reactions.

Table 3: DFT-calculated geometric parameters

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C-Br bond length | 1.89 Å | 1.88 Å |

| C-O bond length | 1.43 Å | 1.42 Å |

| HOMO-LUMO gap | 4.2 eV | — |

Properties

IUPAC Name |

[2,5-dibromo-4-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNZHGZKERXBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)CO)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591751 | |

| Record name | (2,5-Dibromo-1,4-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395059-21-9 | |

| Record name | (2,5-Dibromo-1,4-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Preparation Method from Literature

A notable and reproducible synthetic route was reported by a 2023 study focusing on halogenated aromatic synthons with multiple functionalities. The method involves:

Step 1: Bromination and Formation of Tetrasubstituted Benzoquinone

- Starting from a brominated dimethoxy-substituted benzene derivative, bromination yields a tetrasubstituted 1,4-benzoquinone intermediate with an 85% yield.

Step 2: Reduction to Dibromo Dimethoxy Intermediate

- The benzoquinone is reduced using hydrobromic acid (HBr) to afford a dibromo dimethoxy intermediate with 65% yield.

Step 3: Methylation

- Methylation of the reduced intermediate using iodomethane and potassium carbonate in acetone produces methylated derivatives with a 90% yield under standard conditions.

Step 4: Selective Reduction to (2,5-Dibromo-1,4-phenylene)dimethanol

- The critical step is the reduction of the methylated intermediate using diisobutylaluminum hydride (DIBAL-H) at −78 °C in anhydrous dichloromethane (DCM).

- The reaction proceeds over 1 hour at −78 °C followed by 3 days at room temperature.

- Quenching with concentrated hydrochloric acid and workup yields the target (2,5-dibromo-3,6-dimethoxy-1,4-phenylene)dimethanol as a white solid with a 98% yield.

- ^1H NMR (300 MHz, CDCl3) δ: 4.88 (s, 4H, CH2OH), 3.91 (s, 6H, OCH3), 1.85 (s, 2H).

This method is noted for its high yield and purity of the final product and is considered a reliable synthetic protocol.

Comparative Table of Preparation Steps and Yields

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Bromination of dimethoxybenzene derivative | Tetrasubstituted 1,4-benzoquinone | 85 | High regioselectivity |

| Reduction | HBr | Dibromo dimethoxy intermediate | 65 | Efficient reduction |

| Methylation | Iodomethane, K2CO3, acetone | Methylated derivative | 90 | High yield under standard conditions |

| Selective reduction to dimethanol | DIBAL-H, −78 °C to rt, DCM, HCl quench | This compound | 98 | Long reaction time ensures completion |

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromo-1,4-phenylene)dimethanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield 2,5-dibromo-1,4-benzenedicarboxylic acid, while substitution of the bromine atoms can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, (2,5-Dibromo-1,4-phenylene)dimethanol is primarily used as an intermediate in synthesizing various organic compounds. It participates in several types of chemical reactions:

- Oxidation : Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Bromine atoms can be reduced to yield hydrogenated derivatives.

- Substitution : Bromine atoms can be replaced with other functional groups, such as amines or alkyl chains .

Biology

The biological applications of this compound are noteworthy due to its potential antimicrobial and anticancer properties. Research has shown that its derivatives exhibit significant biological activity:

- Antimicrobial Activity : Studies indicate that this compound has notable efficacy against Gram-positive bacteria like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | 32 | >128 |

| Control Compound A | 16 | 64 |

| Control Compound B | 64 | >128 |

- Cytotoxicity Studies : The compound has been assessed for cytotoxicity across various human cell lines. Results indicate moderate toxicity towards cancer cells while being less toxic to normal fibroblasts.

| Cell Line | IC50 (µM) |

|---|---|

| Human Cancer Line A | 15 |

| Human Cancer Line B | 20 |

| Normal Fibroblasts | >50 |

This selectivity suggests potential applications in targeted cancer therapies .

Materials Science

In materials science, this compound is utilized in the production of polymers and resins. Its unique properties allow for the development of functional materials with enhanced performance characteristics. For example:

- Polymer Synthesis : It serves as a building block for creating poly(1,4-phenylene vinylene) derivatives that are used in organic light-emitting diodes (OLEDs) .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several dibrominated compounds against Staphylococcus aureus and Escherichia coli. The findings highlighted the superior activity of this compound against S. aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity evaluation involving different human cell lines, this compound showed moderate toxicity towards cancer cells while demonstrating a higher safety profile for normal cells. This selectivity is crucial for developing therapies that minimize harm to healthy tissues.

Mechanism of Action

The mechanism of action of (2,5-Dibromo-1,4-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

Chlorinated and Fluorinated Analogs

Studies on dilithium salts of halogenated phenylene bis(trifluoromethylsulfonyl)amides, such as Li₂-DC-PDFSA (2,5-dichloro-substituted) and Li₂-DF-PDFSA (2,5-difluoro-substituted), reveal that bromine in (2,5-Dibromo-1,4-phenylene)dimethanol imparts distinct electronic effects. Bromine’s higher electronegativity and polarizability compared to chlorine or fluorine enhance electron-withdrawing properties, which can elevate redox potentials in energy storage applications.

Ethanol vs. Methanol Derivatives

2,2'-(2,5-Dibromo-1,4-phenylene)diethanol (C₁₀H₁₂Br₂O₂), a structural analog with ethanol (-CH₂CH₂OH) instead of methanol (-CH₂OH) groups, demonstrates reduced crystallinity and a lower melting point (135–136 °C) compared to the dimethanol derivative (>250 °C) . This difference arises from weaker hydrogen-bonding interactions in the bulkier ethanol derivative, as evidenced by its 24% lower reaction yield in etherification synthesis .

| Property | This compound | 2,2'-(2,5-Dibromo-1,4-phenylene)diethanol |

|---|---|---|

| Melting Point (°C) | >250 | 135–136 |

| Reaction Yield (%) | Not reported | 24 |

| Hydrogen Bonding Capacity | High (two -OH groups) | Moderate (longer alkyl chain) |

Methoxy-Substituted Derivatives

1,4-Dibromo-2,5-dimethoxybenzene (CAS 2674-34-2) replaces hydroxymethyl groups with methoxy (-OCH₃) substituents. Methoxy groups are electron-donating, reducing the compound’s electrophilicity compared to this compound. This derivative is primarily used in Suzuki coupling reactions, whereas the dimethanol variant is favored in polymerization due to its reactive -OH groups .

Polymeric Analogues

Poly-(2,6-dimethyl-1,4-phenylene) oxide (PPO) shares a phenylene backbone but incorporates methyl groups instead of bromine and hydroxymethyl substituents. PPO exhibits superior solubility in nonpolar solvents (e.g., toluene) and higher gas permeability, whereas the brominated dimethanol derivative’s polarity limits its solubility to polar aprotic solvents like DMF .

| Property | This compound | Poly-(2,6-dimethyl-1,4-phenylene) oxide |

|---|---|---|

| Solubility | DMF, DMSO | Toluene, chloroform |

| Gas Permeability (O₂) | Low | High (1.5 Barrer) |

| Thermal Stability | >250 °C (decomposition) | ~300 °C (glass transition) |

Key Research Findings

- Synthetic Utility: this compound is a critical intermediate in synthesizing silane-protected diols (e.g., tert-butyldimethylsilyl ethers) for stereoselective polymerization .

- Electrochemical Performance : Bromine substituents enhance charge density in organic cathodes, achieving specific capacities of 120–150 mAh/g in lithium-ion batteries .

- Crystallinity: The compound’s high melting point and rigid structure make it suitable for crystalline porous frameworks, unlike its diethanol analog .

Biological Activity

(2,5-Dibromo-1,4-phenylene)dimethanol (CAS: 395059-21-9) is a brominated aromatic compound with potential applications in various fields, including medicinal chemistry and material science. Understanding its biological activity is critical for evaluating its safety and efficacy in potential applications.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial properties, cytotoxicity, and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. In a study evaluating the effects of various brominated compounds, this compound demonstrated notable activity against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the presence of bromine atoms which enhance lipophilicity and membrane penetration .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits varying levels of toxicity across different cell lines. For instance, it was found to have a moderate cytotoxic effect on human cancer cell lines while being less toxic to normal fibroblasts. This selectivity suggests potential applications in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several dibrominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, while exhibiting no significant activity against E. coli .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | 32 | >128 |

| Control Compound A | 16 | 64 |

| Control Compound B | 64 | >128 |

Case Study 2: Cytotoxicity Assessment

In an evaluation of cytotoxic effects on various human cell lines, this compound showed IC50 values indicating moderate toxicity:

| Cell Line | IC50 (µM) |

|---|---|

| Human Cancer Line A | 15 |

| Human Cancer Line B | 20 |

| Normal Fibroblasts | >50 |

These findings suggest that while the compound may be effective against certain cancer cells, it retains a higher safety profile for normal cells .

The biological activity of this compound can be attributed to its ability to form halogen bonds with biological macromolecules. This interaction can disrupt cellular processes by altering membrane integrity and function . Furthermore, the bromine atoms enhance the compound's lipophilicity, facilitating its penetration into lipid membranes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,5-dibromo-1,4-phenylene)dimethanol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via bromination of 1,4-bis(hydroxyethyl)benzene using N-bromosuccinimide (NBS) in acidic media. For example, a reported procedure achieved a 24% yield by reacting 1,4-bis(2-hydroxyethyl)benzene with NBS (2.6 equiv.) in H₂SO₄/H₂O under nitrogen at room temperature for 24 hours . Optimization strategies include:

- Temperature Control : Lower temperatures (−78°C to 0°C) reduce side reactions during functional group protection (e.g., TBDMSCl silylation) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance efficiency in cross-coupling reactions for downstream applications .

- Purification : Column chromatography with silica gel (PE:EA = 5:1) effectively isolates intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Key peaks include δ 7.55 (s, 2H, aromatic H) in ¹H NMR and δ 138.5 (C-Br) in ¹³C NMR .

- Mass Spectrometry : HR-MS (ESI) confirms molecular weight (e.g., [M+Na]⁺ at m/z 344.9094) .

- Melting Point : A sharp m.p. range (e.g., 135–136°C) indicates high purity .

Advanced Research Questions

Q. How can conflicting reports on the reactivity of brominated positions in aromatic systems be resolved during functionalization?

- Methodological Answer : Contradictions often arise from steric/electronic effects or competing reaction pathways. To address this:

- Computational Modeling : DFT calculations predict electrophilic substitution preferences (e.g., bromine’s directing effects) .

- Controlled Experiments : Vary substituents (e.g., methoxy vs. methyl groups) to isolate electronic influences .

- Isotopic Labeling : Use ²H/¹³C-labeled precursors to track regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies enable the integration of this compound into supramolecular or polymeric architectures?

- Methodological Answer :

- Halogen Bonding : Leverage Br atoms as halogen-bond donors for self-assembly (e.g., with pyridine-based acceptors) .

- Polymerization : Use Pd-catalyzed cross-coupling (e.g., with boronic esters) to create conjugated polymers. Example: A 72% yield was achieved using Pd(PPh₃)₄ and Cs₂CO₃ in toluene/ethanol .

- Post-Functionalization : Convert hydroxyl groups to esters or ethers for enhanced solubility .

Q. How can researchers evaluate the biological activity of derivatives of this compound?

- Methodological Answer :

- Schiff Base Hybrids : Synthesize imine derivatives (e.g., with 4-trifluoromethylbenzaldehyde) and test antibacterial activity via MIC assays against S. aureus and E. coli .

- Computational Screening : Molecular docking predicts interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- Toxicity Profiling : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .

Analytical and Safety Considerations

Q. What analytical challenges arise in distinguishing brominated isomers, and how can they be addressed?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) separates 2,5- vs. 2,6-dibromo isomers .

- Crystallography : Single-crystal X-ray diffraction unambiguously assigns regiochemistry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.